molecular formula C15H22N4O4 B3020701 tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate CAS No. 1433849-53-6

tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B3020701
CAS No.: 1433849-53-6
M. Wt: 322.365
InChI Key: JJXVPQLHSUHZBA-NSHDSACASA-N
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Description

Histamine H₃ Receptor Binding Mechanisms

The histamine H₃ receptor (H₃R), a G-protein-coupled receptor predominantly expressed in the central nervous system, regulates neurotransmitter release. Tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate demonstrates nanomolar affinity for H₃R, driven by its piperazine core and stereospecific methyl group. Piperazine derivatives are established H₃R ligands due to their ability to mimic the endogenous histamine imidazole ring’s spatial and electronic properties.

Molecular docking simulations reveal that the (3S)-3-methyl group engages in hydrophobic interactions with H₃R’s transmembrane domain (TMD) 3, while the nitro group on the pyridine ring forms a hydrogen bond with Thr119 in TMD 5. The tert-butyl carbamate moiety enhances binding stability by occupying a lipophilic pocket near TMD 6, as evidenced by comparative studies of carbamate-free analogs.

Table 1: Structural Contributions to H₃R Affinity

Structural Feature Interaction Type Binding Energy Contribution (kcal/mol)
Piperazine core Hydrophobic/π-π stacking -8.2
(3S)-3-methyl group Steric stabilization -2.1
6-Nitropyridin-3-yl group Hydrogen bonding -3.7
tert-Butyl carbamate Lipophilic anchoring -4.5

The stereochemistry at the 3-position critically influences binding; the (3S)-enantiomer exhibits 15-fold higher affinity than the (3R)-configured analog, likely due to improved complementarity with H₃R’s chiral binding pocket.

Properties

IUPAC Name

tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-11-10-17(14(20)23-15(2,3)4)7-8-18(11)12-5-6-13(16-9-12)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXVPQLHSUHZBA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 6-nitropyridin-3-amine with tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate and aromatic substituents are widely explored. Below is a detailed comparison of the target compound with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate 1433849-53-6 3S-methyl, 6-nitro-pyridin-3-yl C₁₅H₂₂N₄O₄ 322.36 Chiral methyl group enhances stereochemical specificity .
tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate 571189-16-7 6-nitro-pyridin-3-yl C₁₄H₂₀N₄O₄ 308.33 Lacks 3S-methyl group; simpler structure with reduced steric hindrance .
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 54381-08-7 6-amino-pyridin-3-yl C₁₄H₂₂N₄O₂ 294.35 Nitro group reduced to amine; increased nucleophilicity for further functionalization .
tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate N/A 5-bromo, 3-cyano-pyridin-2-yl C₁₅H₂₀BrN₅O₂ 398.26 Bromine and cyano groups enable cross-coupling reactions; distinct regiochemistry .
tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate N/A Quinolin-3-ylmethyl, 3-methyl C₂₀H₂₇N₃O₂ 341.45 Bulky quinoline substituent alters lipophilicity and binding interactions .

Key Observations

The 6-nitro group in pyridine enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction (e.g., to amine derivatives for SAR studies) .

Synthetic Routes :

  • The target compound’s synthesis likely involves asymmetric catalysis or resolution to achieve the 3S configuration, whereas analogs like CAS 571189-16-7 are synthesized via standard Buchwald-Hartwig couplings .
  • Reduction of the nitro group (e.g., using Pd/C or Raney nickel) is a common step to generate amine derivatives .

Physicochemical Properties: The 3S-methyl group increases lipophilicity (clogP ~2.5 vs. Nitro-containing analogs exhibit lower solubility in aqueous media compared to amine derivatives .

Biological Relevance :

  • Piperazine-carboxylates with nitro groups are precursors for antibiotics (e.g., efflux pump inhibitors in Klebsiella pneumoniae studies) .
  • Methyl-substituted variants may enhance metabolic stability by blocking oxidative degradation pathways .

Research Findings and Data Tables

Table 3: Key Spectral Data

Compound ¹H NMR (δ, ppm) MS (m/z)
This compound 1.45 (s, 9H, t-Bu), 2.85–3.10 (m, 4H, piperazine), 8.15–8.45 (m, 2H, pyridine) 322.36 [M+H]+
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 6.50 (d, 1H, pyridine), 3.40–3.60 (m, 4H, piperazine) 294.35 [M+H]+

Biological Activity

tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the synthesis of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22N4O4
  • Molar Mass : 322.36 g/mol
  • Density : 1.216 g/cm³ (predicted)
  • Boiling Point : 482.6 °C (predicted)
  • pKa : 0.17 (predicted)

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can affect cellular components. The piperazine ring structure is also significant, influencing the compound's pharmacological profile by modulating enzyme activities and receptor interactions.

Neuroprotective Effects

Studies on related compounds suggest potential neuroprotective effects against neurodegenerative diseases. For instance, compounds that share structural features with this compound have been shown to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease . This suggests that the compound may have similar protective effects on neuronal cells.

Case Studies and Experimental Data

  • Cellular Assays : In vitro studies have demonstrated that related piperazine derivatives can reduce oxidative stress and inflammation in astrocytes exposed to amyloid beta peptides, indicating a potential application in treating Alzheimer's disease .
  • Mechanistic Insights : The reduction of nitro groups to amines has been observed in similar compounds, leading to enhanced biological activity through improved interaction with cellular targets .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundPotential antitumor and neuroprotective effectsInteraction with enzymes/receptors; bioreduction of nitro group
tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylateAntitumor activityInhibition of mitotic checkpoint kinases
tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylateAntiproliferative effectsSimilar mechanism as above

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the coupling of a nitropyridine derivative to a chiral piperazine intermediate. Example 130a ( ) outlines a route involving tert-butyl (3S)-3-methylpiperazine-1-carboxylate reacting with 6-nitropyridin-3-yl under heating (100°C, 3 h) and purification via silica-gel chromatography (1:3 petroleum/ethyl acetate), yielding 41%. Optimization includes:

  • Catalyst screening : Use of palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
  • Purification : Gradient elution in chromatography to resolve stereoisomers.
  • Yield improvement : Iterative temperature control and stoichiometric adjustments of reagents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the piperazine ring conformation, nitro group position, and tert-butyl group integrity. Key signals include δ ~1.4 ppm (tert-butyl), δ ~8.2–8.5 ppm (nitropyridine aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ 679.3 in ) and fragmentation patterns .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) to validate enantiopurity due to the (3S)-stereocenter .

Q. How can the nitro group in this compound be selectively reduced, and what intermediates are formed?

  • Methodological Answer :

  • Catalytic hydrogenation : Use H₂/Pd-C in ethanol at 25°C to reduce the nitro group to an amine without affecting the tert-butyl ester.
  • Chemical reduction : NaBH₄/CuCl₂ or SnCl₂/HCl for controlled reduction.
  • Intermediate isolation : The amine intermediate (tert-butyl (3S)-3-methyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) can be further functionalized via acylation or alkylation for drug discovery .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in the (3S)-3-methyl configuration during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis.
  • X-ray crystallography : Single-crystal analysis (e.g., SHELX-2018 for structure refinement) to confirm absolute configuration. highlights SHELX’s reliability for small-molecule refinement .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate stereochemistry .

Q. How can the biological activity of this compound be evaluated in hypoxia-inducible factor (HIF) pathways?

  • Methodological Answer :

  • Enzyme assays : Measure inhibition of HIF prolyl-hydroxylase (PHD2) using ELISA-based kits. IC₅₀ values are determined via dose-response curves.
  • Cellular hypoxia models : Treat HEK293 cells under low oxygen (1% O₂) and quantify HIF-1α stabilization via Western blot.
  • Mutagenesis studies : Compare activity against PHD2 mutants to identify binding residues .

Q. How should researchers address contradictions in reported synthetic yields or analytical data?

  • Methodological Answer :

  • Reproducibility checks : Replicate reactions under identical conditions (e.g., 100°C, 3 h as in ) with rigorous exclusion of moisture/oxygen.
  • Analytical cross-validation : Use orthogonal methods (e.g., XRD + NMR) to confirm purity. For crystallographic discrepancies, WinGX ( ) provides metric analysis of molecular geometry .
  • Data sharing : Compare with peer datasets in repositories like Cambridge Structural Database (CSD).

Q. What computational tools predict the reactivity of the nitropyridine moiety in further derivatization?

  • Methodological Answer :

  • DFT calculations : Gaussian 16 to model electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyridine ring.
  • Molecular docking : AutoDock Vina to simulate binding affinities with target enzymes (e.g., PHD2).
  • SAR studies : QSAR models to correlate substituent effects (e.g., nitro vs. amino groups) with bioactivity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH-dependent hydrolysis : Test in buffers (pH 1–13) to identify labile sites (e.g., tert-butyl ester cleavage under acidic conditions).
  • Light sensitivity : Conduct photostability tests per ICH Q1B guidelines .

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